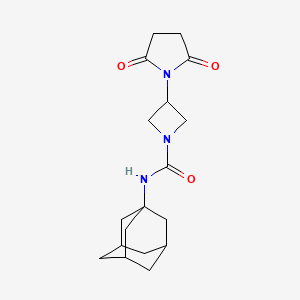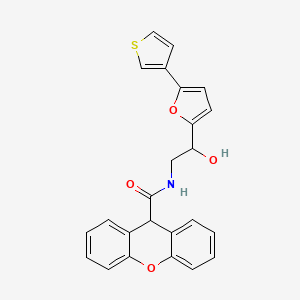![molecular formula C17H20N4O2 B2486379 (6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034401-00-6](/img/structure/B2486379.png)
(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound featuring pyridinyl and pyrazinyl groups, which are common in various pharmacologically active molecules. Such compounds often exhibit interesting chemical and physical properties due to their unique molecular structures, making them subjects of research in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of similar compounds has been achieved through condensation reactions, where hydrazides react with ketones or aldehydes in the presence of catalysts to form the desired heterocyclic structure (Bawa et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic methods (IR, NMR), is crucial for confirming the structure of synthesized compounds. For related compounds, structural parameters such as bond lengths, bond angles, and torsion angles are calculated and compared with experimental data to validate the molecular structure (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through various chemical reactions, including nucleophilic substitutions and ring-opening reactions. These reactions often reveal the compound's functional capabilities and potential for further derivatization (Mitsumoto & Nitta, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Heterocyclic Chemistry
Pyrazole and its derivatives, such as the compound , are significant in heterocyclic chemistry and organic synthesis due to their biological and pharmacological activities. A study highlighted the synthesis of derivatives containing pyrazole moieties, which displayed moderate antibacterial and antioxidant activities. The synthesis involved cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, with the structures confirmed by spectral analysis (Golea Lynda, 2021).
Antimicrobial and Antimycobacterial Activities
Another research explored the synthesis of nicotinic acid hydrazide derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone, for their antimycobacterial activity. This indicates the potential of such compounds in developing antimicrobial therapies (.. R.V.Sidhaye et al., 2011).
Anticancer and Antimicrobial Agents
A study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, including derivatives similar to the compound of interest, found these compounds to exhibit significant anticancer and antimicrobial activities. These findings suggest their potential use in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Structural and Quantum Studies
Molecular Docking and DFT Analysis
The antibacterial and antioxidant activities of synthesized pyrazole derivatives were further elucidated using Density Functional Theory (DFT) and molecular docking analysis. This approach helps understand the interaction between these compounds and biological targets, providing insights into their mechanism of action (Golea Lynda, 2021).
Spectral Analysis and Quantum Studies
Another study on the synthesis, spectral analysis, and quantum studies of a novel compound, closely related to the chemical structure of interest, demonstrated the importance of quantum chemical calculations in predicting the stability, reactivity, and electronic properties of such molecules (S. A. Halim & M. Ibrahim, 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, suggesting that this compound may also exhibit similar effects .
Propiedades
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(20-9-10-21-14(12-20)7-8-19-21)13-5-6-16(18-11-13)23-15-3-1-2-4-15/h5-8,11,15H,1-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCVCLWSMYGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)



![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)
![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
